1-Iodononane
Overview
Description
C₉H₁₉I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a nonane chain. This compound is a clear, colorless to pale yellow liquid at room temperature and is primarily used in organic synthesis .
Mechanism of Action
Target of Action
1-Iodononane, also known as Nonyl iodide , is a simple alkyl iodide. The primary targets of alkyl iodides like this compound are nucleophilic sites in various molecules. These nucleophilic sites are typically electron-rich atoms such as oxygen, nitrogen, or sulfur in various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a phosphorus-based catalyst, such as red phosphorus, under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₂₀} + \text{I₂} \rightarrow \text{C₉H₁₉I} + \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced by the halogen exchange method, where nonyl bromide or nonyl chloride is reacted with sodium iodide in acetone
Chemical Reactions Analysis
1-Iodononane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide (KCN) yields nonyl cyanide: [ \text{C₉H₁₉I} + \text{KCN} \rightarrow \text{C₉H₁₉CN} + \text{KI} ]
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), converting it to nonane: [ \text{C₉H₁₉I} + \text{LiAlH₄} \rightarrow \text{C₉H₂₀} + \text{LiI} + \text{AlH₃} ]
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) results in the formation of 1-nonene: [ \text{C₉H₁₉I} + \text{KOtBu} \rightarrow \text{C₉H₁₈} + \text{KI} + \text{tBuOH} ]
Scientific Research Applications
1-Iodononane has several applications in scientific research:
Chemistry: It is also employed in the synthesis of complex organic compounds, such as cerebrosides and pyridines .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Comparison with Similar Compounds
1-Iodononane can be compared with other alkyl iodides, such as:
1-Iodohexane (C₆H₁₃I): Similar in reactivity but with a shorter carbon chain.
1-Iodooctane (C₈H₁₇I): Slightly shorter chain length, used in similar alkylation reactions.
1-Iododecane (C₁₀H₂₁I): Longer carbon chain, used in the synthesis of longer-chain alkyl derivatives.
Uniqueness: this compound’s uniqueness lies in its optimal chain length, making it suitable for synthesizing medium-chain alkyl derivatives. Its reactivity and versatility in various chemical reactions make it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-iodononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJMFCWOUHXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049301 | |
Record name | 1-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-42-2 | |
Record name | 1-Iodononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodononane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |
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Record name | Nonane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Iodononane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-iodononane in atmospheric chemistry research?
A1: this compound serves as a useful model compound for studying the formation of highly oxidized molecules in the atmosphere []. These highly oxidized molecules, particularly extremely low-volatile organic compounds (ELVOCs), are believed to play a significant role in the formation of secondary organic aerosol (SOA) []. SOA impacts both climate and human health, making understanding its formation crucial. This compound's photolysis initiates radical reactions, mimicking the atmospheric oxidation processes of biogenic volatile organic compounds, and helps researchers understand the mechanisms leading to ELVOCs and ultimately SOA [].
Q2: How does the structure of this compound relate to its viscosity properties?
A2: this compound exhibits viscosity behavior similar to that of n-alkanes with a higher carbon chain length []. While its atmospheric pressure viscosity aligns closely with n-undecane (n+6), its packing fraction, a measure of molecular arrangement, deviates from the corresponding n-alkane []. This discrepancy suggests unique intermolecular interactions due to the iodine atom's size and electronegativity, influencing this compound's packing behavior and ultimately its viscosity compared to straight-chain alkanes [].
Q3: Can this compound be used for detecting diseases?
A3: While not a diagnostic tool itself, this compound is studied as a potential biomarker for colorectal cancer (CRC) []. Research indicates that tumor growth can lead to the release of specific volatile organic compounds (VOCs), including this compound, which could be detected in breath or intestinal gases []. Chemoresistive gas sensors are being developed to identify and differentiate this compound from other gases present in the gut, potentially paving the way for non-invasive and cost-effective CRC screening methods [].
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